N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide
Description
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound featuring a pentanamide chain linked to a sulfonylethyl group attached to a 4-(4-fluorophenyl)piperazine core. This structure combines a sulfonamide moiety with a fluorinated aromatic system, which is common in bioactive molecules targeting neurological receptors (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-2-3-4-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-15(18)6-8-16/h5-8H,2-4,9-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQPBFNHRVHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperazine derivative.
Sulfonylation and Amidation: The sulfonyl ethyl group is introduced through a sulfonylation reaction, followed by amidation to form the final pentanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the amide moiety, leading to the formation of corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study its interactions with biological targets, such as enzymes or receptors.
Medicine: Due to its piperazine core, it may exhibit pharmacological activities, making it a candidate for drug development and screening.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The sulfonyl and amide groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Table: Key Properties of Analogs vs. Target Compound
*Estimated based on structural similarity.
Critical Analysis of Structural and Functional Differences
- Sulfonamide vs. Tosyl : The ethylsulfonyl group in the target compound may enhance solubility in polar solvents compared to tosyl groups (), which are more hydrophobic.
- Amide Chain Length : The pentanamide chain could offer superior metabolic stability over shorter chains (e.g., acetamide in ) due to reduced enzymatic cleavage.
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl moiety. Its molecular formula is , and it has a molecular weight of 365.44 g/mol. The structural uniqueness of this compound contributes to its biological activity.
This compound interacts with various biological targets, primarily through:
- Receptor Binding : The piperazine ring and the fluorophenyl group are crucial for binding to specific receptors, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzymes, leading to inhibition or modulation of their activity, which is relevant in the context of neuropharmacology.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : Studies have shown that compounds with similar structures can enhance serotonin levels, suggesting potential antidepressant properties.
- Anxiolytic Effects : By modulating neurotransmitter systems, the compound may also reduce anxiety symptoms in preclinical models.
Case Studies
- Study on Neurotransmitter Modulation :
-
Inhibition of Enzymatic Activity :
- Another research focused on the compound's ability to inhibit GABA-AT (gamma-aminobutyric acid aminotransferase), which is crucial for maintaining GABA levels in the brain. The results demonstrated that the compound effectively inhibited GABA-AT activity, leading to increased GABA concentrations, which could have therapeutic implications for epilepsy and anxiety disorders .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide | Piperidine ring, fluorophenyl group | Antidepressant effects |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Pyrazole structure | Anticancer properties |
| N-(2-(4-(4-fluorophenyl)piperazin-1-yl)sulfonylethyl)methanesulfonamide | Sulfonamide group | Enzyme inhibition |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies are being employed to identify more potent derivatives.
Table of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Chen et al. (2018) | Neurotransmitter modulation | Increased serotonin uptake in vitro |
| Umesha et al. (2009) | Enzyme inhibition | Significant GABA-AT inhibition observed |
| Pendergrass et al. (2020) | Pharmacological profiling | Potential anxiolytic effects demonstrated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
